molecular formula C13H14N4O4 B13996742 N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline CAS No. 7327-86-8

N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline

Cat. No.: B13996742
CAS No.: 7327-86-8
M. Wt: 290.27 g/mol
InChI Key: FLAXELVFNLHDMF-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline: is an organic compound characterized by its unique structure, which includes dicyclopropylmethylidene and dinitroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with dicyclopropylmethylideneamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline is used as a precursor in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(dicyclopropylmethylideneamino)-2,4-dinitrobenzene
  • N-(dicyclopropylmethylideneamino)-2,4-dinitrotoluene
  • N-(dicyclopropylmethylideneamino)-2,4-dinitrophenol

Comparison: Compared to similar compounds, N-(dicyclopropylmethylideneamino)-2,4-dinitro-aniline exhibits unique properties due to the presence of both dicyclopropylmethylidene and dinitroaniline groups. These structural features contribute to its distinct reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential in scientific research and industrial applications highlight its uniqueness.

Properties

CAS No.

7327-86-8

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(dicyclopropylmethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C13H14N4O4/c18-16(19)10-5-6-11(12(7-10)17(20)21)14-15-13(8-1-2-8)9-3-4-9/h5-9,14H,1-4H2

InChI Key

FLAXELVFNLHDMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3

Origin of Product

United States

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